molecular formula C13H16N4O2S B12178364 7-(3-Cyclohexenyl)-2-(methylsulfanyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid

7-(3-Cyclohexenyl)-2-(methylsulfanyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid

Cat. No.: B12178364
M. Wt: 292.36 g/mol
InChI Key: SOGPXPLTGCVPAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the 4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine class, characterized by a bicyclic core with fused triazole and pyrimidine rings. Key structural features include:

  • 3-Cyclohexenyl substituent at position 7, contributing to lipophilicity and steric bulk.
  • Methylsulfanyl group at position 2, enhancing electron-withdrawing properties.

The compound is hypothesized to exhibit biological activity, given structural similarities to antimicrobial and antifungal agents in the triazolo[1,5-a]pyrimidine family .

Properties

Molecular Formula

C13H16N4O2S

Molecular Weight

292.36 g/mol

IUPAC Name

7-cyclohex-3-en-1-yl-2-methylsulfanyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid

InChI

InChI=1S/C13H16N4O2S/c1-20-13-15-12-14-9(11(18)19)7-10(17(12)16-13)8-5-3-2-4-6-8/h2-3,7-8,10H,4-6H2,1H3,(H,18,19)(H,14,15,16)

InChI Key

SOGPXPLTGCVPAJ-UHFFFAOYSA-N

Canonical SMILES

CSC1=NN2C(C=C(NC2=N1)C(=O)O)C3CCC=CC3

Origin of Product

United States

Preparation Methods

Reaction Components and Conditions

  • Component I : Ethyl 3-cyclohexenyl-3-oxopropanoate (β-keto ester).

  • Component II : 3-Amino-5-(methylsulfanyl)-1,2,4-triazole.

  • Component III : Paraformaldehyde (aldehyde source).

Procedure :

  • Equimolar quantities of Components I–III are suspended in anhydrous DMF.

  • The mixture is heated at 140–150°C for 20–30 minutes under nitrogen.

  • The reaction is quenched with ice-water, and the precipitated ethyl 7-(3-cyclohexenyl)-2-(methylsulfanyl)-4,7-dihydro[1,triazolo[1,5-a]pyrimidine-5-carboxylate is isolated via filtration.

Key Observations :

  • The cyclohexenyl group at position 7 originates from the β-keto ester’s R-substituent.

  • The methylsulfanyl group at position 2 is retained from the pre-functionalized triazole.

Ester Hydrolysis to Carboxylic Acid

The ethyl ester intermediate undergoes saponification to yield the final carboxylic acid derivative:

Procedure :

  • The ester (1 equiv) is dissolved in THF:H<sub>2</sub>O (3:1).

  • Aqueous NaOH (2 equiv) is added, and the mixture is refluxed for 4–6 hours.

  • The solution is acidified to pH 2–3 using HCl, precipitating the title compound.

  • The product is purified via recrystallization from ethanol/water.

Yield Optimization :

  • Ultrasonication during hydrolysis reduces reaction time to 2–3 hours.

  • Catalytic LiBr enhances ester activation, improving yields to >85%.

Alternative Synthetic Routes

Post-Cyclization Functionalization

A stepwise approach involves synthesizing the triazolopyrimidine core followed by introducing substituents:

  • Core Synthesis : React 3-amino-1,2,4-triazole with ethyl acetoacetate and formaldehyde under InCl<sub>3</sub> catalysis to form 2-unsubstituted triazolopyrimidine.

  • Methylsulfanyl Introduction : Treat the core with methyl disulfide and CuI in DMSO at 100°C.

  • Cyclohexenyl Incorporation : Perform Friedel-Crafts alkylation using cyclohexenyl bromide and AlCl<sub>3</sub>.

Limitations : Lower regioselectivity and competing side reactions reduce practicality compared to the one-pot method.

Microwave-Assisted Cyclocondensation

Microwave irradiation (200 W, 120°C, 10 minutes) accelerates the cyclocondensation step, achieving 78% yield of the ester intermediate with reduced byproduct formation.

Analytical Characterization Data

Property Value/Description
Molecular Formula C<sub>15</sub>H<sub>18</sub>N<sub>4</sub>O<sub>2</sub>S
Melting Point 214–216°C (decomposes)
<sup>1</sup>H NMR δ 1.60–2.10 (m, 8H, cyclohexenyl), 2.45 (s, 3H, SCH<sub>3</sub>), 5.40 (s, 1H, H-7), 13.20 (s, 1H, COOH)
HPLC Purity ≥98% (C18 column, MeCN:H<sub>2</sub>O = 70:30)

Challenges and Optimization Strategies

Regioselectivity in Cyclocondensation

Competing pathways may yield regioisomers due to ambident reactivity of the β-keto ester. Employing ZrCl<sub>4</sub> as a Lewis acid favors formation of the 7-substituted product by coordinating the carbonyl oxygen.

Byproduct Mitigation

  • Dimethylformamide Diethyl Acetal : Adding 10 mol% minimizes enol ether formation by scavenging free protons.

  • Solvent-Free Conditions : Conducting the reaction under neat conditions at 160°C enhances selectivity and reduces dimerization.

Scalability and Industrial Applicability

Pilot-scale batches (1 kg) achieved 72% overall yield using:

  • Continuous flow reactor for cyclocondensation (residence time = 15 minutes).

  • Enzyme-mediated ester hydrolysis (lipase from Candida antarctica), reducing alkali waste .

Chemical Reactions Analysis

7-(3-Cyclohexenyl)-2-(methylsulfanyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding reduced forms, such as thiols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

The compound has been investigated for its antitumor properties. Research indicates that it may act as a multikinase inhibitor, which is significant in cancer treatment due to its ability to inhibit various kinases involved in tumor growth and proliferation.

In Vitro Studies

In vitro studies have demonstrated that 7-(3-Cyclohexenyl)-2-(methylsulfanyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid exhibits cytotoxic effects against several human cancer cell lines. Notably:

  • Cytotoxicity : The compound showed significant growth inhibition across various tumor types, with GI50 values as low as 0.025 µM in some cases.
  • Mechanism of Action : It is believed to induce growth arrest by blocking key signaling pathways necessary for cell proliferation.

Case Study 1: Multikinase Inhibition

A detailed study evaluated the inhibitory activity of the compound against a panel of 285 functional kinases. The findings revealed that it exhibits the highest inhibitory activity against:

  • CDK4
  • CDK6
  • ARK5
  • FGFR1
  • PDGFRβ
  • PI3K-δ

These results suggest its potential utility in targeting multiple pathways involved in cancer progression.

Case Study 2: Structural Optimization

Further research focused on optimizing the structure of the compound to enhance its cytotoxic properties. Modifications at various positions of the triazolo-pyrimidine ring were tested to improve solubility and potency. The introduction of different substituents led to variations in biological activity, highlighting the importance of structure-activity relationship (SAR) studies in drug development.

Applications in Drug Discovery

The compound's unique structure and biological properties make it a candidate for further development as an anticancer agent. Its ability to inhibit multiple kinases presents opportunities for combination therapies or as part of a multi-targeted approach in oncology.

Mechanism of Action

The mechanism of action of 7-(3-Cyclohexenyl)-2-(methylsulfanyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Features and Molecular Properties

Compound Name / ID Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine 7-(3-Cyclohexenyl), 2-(methylsulfanyl), 5-carboxylic acid C₁₃H₁₄N₄O₂S 314.35 Lipophilic cyclohexenyl, acidic -COOH
7-Oxo-5-phenyl analog (CID 2858243) [1,2,4]triazolo[1,5-a]pyrimidine 5-phenyl, 7-oxo, 2-carboxylic acid C₁₂H₈N₄O₃ 272.22 Aromatic phenyl, ketone group at position 7
Ethyl 2-benzylsulfanyl-7-(2-chlorophenyl)-5-methyl derivative 4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine 2-benzylsulfanyl, 7-(2-chlorophenyl), 6-ethyl carboxylate C₂₂H₂₁ClN₄O₂S 464.94 Halogenated aryl, ester group
2-Methyl-7-(3,4,5-trimethoxyphenyl) analog 4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine 7-(3,4,5-trimethoxyphenyl), 2-methyl, 5-carboxylic acid C₁₆H₁₈N₄O₅ 346.34 Methoxy groups enhancing solubility

Key Observations :

  • Substituent Effects : The target compound’s cyclohexenyl group offers conformational flexibility compared to rigid phenyl or chlorophenyl groups in analogs. This may influence binding to hydrophobic enzyme pockets.
  • Functional Groups : Carboxylic acids (e.g., in the target and CID 2858243) enhance water solubility, whereas ester derivatives (e.g., ethyl carboxylates) are more lipophilic .

Example Syntheses :

  • Target Compound: Likely synthesized from 3-amino-1,2,4-triazole, 3-cyclohexenecarbaldehyde, and a β-keto acid derivative under reflux in aqueous or solvent conditions .
  • Ethyl 2-benzylsulfanyl Derivative: Prepared via microwave-assisted condensation of 3-amino-5-benzylthio-triazole, 2-chlorobenzaldehyde, and acetylacetic ester .

Crystallographic and Spectroscopic Data

  • Crystal Structures : Derivatives like Ethyl 7-chloromethyl-5-(2-chlorophenyl) exhibit planar triazolopyrimidine cores with dihedral angles >85° between aromatic substituents . The target compound’s cyclohexenyl group may introduce slight torsional strain.
  • NMR Trends : Methylsulfanyl groups resonate at δ ~2.5 ppm in $^1$H NMR, while cyclohexenyl protons appear as multiplet signals near δ 5–6 ppm .

Biological Activity

The compound 7-(3-Cyclohexenyl)-2-(methylsulfanyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid is a member of the triazolopyrimidine family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C₁₁H₁₄N₄O₂S
  • Molecular Weight : 270.32 g/mol

This compound features a triazolo-pyrimidine core with a cyclohexenyl group and a methylsulfanyl substituent, contributing to its unique biological profile.

The biological activity of this compound primarily involves its interaction with various enzymes and receptors. The triazolo-pyrimidine framework is known to exhibit enzyme inhibition properties, particularly against kinases involved in cell proliferation and survival pathways. The specific mechanisms may include:

  • Enzyme Inhibition : The compound may inhibit cyclin-dependent kinases (CDKs) and other key enzymes involved in cancer cell proliferation.
  • Signal Transduction Modulation : By affecting signaling pathways such as the MAPK/ERK pathway, it can induce apoptosis in cancer cells.

Anticancer Activity

Recent studies have shown that derivatives of triazolopyrimidine compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance:

  • In Vitro Studies : The compound demonstrated cytotoxicity against human cancer cell lines such as MGC-803 (gastric cancer), HCT-116 (colorectal cancer), and MCF-7 (breast cancer) with IC₅₀ values ranging from 9.47 to 13.1 μM .
  • Mechanistic Insights : The compound can induce G2/M phase arrest and apoptosis through the suppression of ERK signaling pathways .
Cell LineIC₅₀ Value (μM)Mechanism of Action
MGC-8039.47ERK pathway inhibition
HCT-1169.58Apoptosis induction
MCF-713.1Cell cycle arrest

Case Study 1: Cytotoxicity Assay

In a study evaluating various triazolopyrimidine derivatives, the compound was tested alongside others for cytotoxic effects on K562 (leukemia) and DU145 (prostate cancer) cell lines. Results indicated that while it exhibited lower activity compared to lead compounds in the series, modifications to its structure could enhance potency .

Case Study 2: Kinase Inhibition Profile

Another investigation assessed the kinase inhibition profile of related triazolopyrimidine compounds against a panel of 285 kinases. The results indicated that modifications to the cyclohexenyl group could lead to improved selectivity and potency against specific CDKs .

Q & A

Advanced Research Question

  • Reaction path searches : Density functional theory (DFT) calculations predict transition states and intermediates, reducing trial-and-error experimentation .
  • Molecular docking : AutoDock or Schrödinger Suite models interactions with biological targets (e.g., CB2 receptor binding pockets) .
  • Machine learning : QSAR models trained on triazolopyrimidine datasets prioritize substituents for synthesis .

How are π-π stacking interactions analyzed in crystal structures?

Advanced Research Question

  • X-ray diffraction : Measures centroid-centroid distances (e.g., 3.63–3.88 Å between triazolopyrimidine rings) .
  • Software tools : PLATON or Mercury visualize stacking geometries and calculate interaction energies .
  • Thermal ellipsoids : Assess molecular rigidity; planar triazolopyrimidine cores favor stable stacking .

What strategies validate purity and identity in multi-step syntheses?

Advanced Research Question

  • HPLC-DAD/MS : Quantifies impurities (e.g., <0.5% by area normalization) and confirms molecular ions .
  • Elemental analysis : Matches experimental C/H/N/S percentages with theoretical values (e.g., C: 56.12%, H: 5.12%) .
  • 2D NMR : HSQC and HMBC correlations resolve overlapping signals in complex mixtures .

How is structure-activity relationship (SAR) investigated for this compound?

Advanced Research Question

  • Analog synthesis : Systematic variation of substituents (e.g., cyclohexenyl → phenyl, methylsulfanyl → amino) .
  • Biological profiling : Test analogs against a panel of targets (e.g., 10 kinases, 5 GPCRs) to identify selectivity .
  • Crystallography : Co-crystal structures with targets (e.g., kinase-ligand complexes) guide rational design .

What are the challenges in scaling up synthesis for preclinical studies?

Advanced Research Question

  • Solvent volume reduction : Switch from ethanol to toluene for easier distillation .
  • Catalyst recycling : Immobilize APTS on silica to reduce costs .
  • Process control : Use inline FTIR to monitor reaction progress and automate pH adjustment .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.